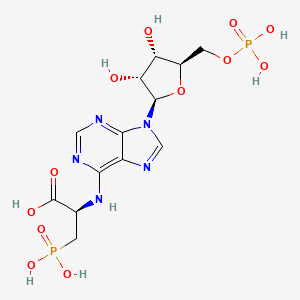
Adenylophosphonopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenylophosphonopropionate, also known as this compound, is a useful research compound. Its molecular formula is C13H19N5O12P2 and its molecular weight is 499.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
Inhibition of Adenylosuccinate Lyase
Adenylophosphonopropionate has been studied for its inhibitory effects on adenylosuccinate lyase, an enzyme critical in purine nucleotide metabolism. Research indicates that this compound acts as a competitive inhibitor with respect to the natural substrates of this enzyme. This property allows researchers to investigate the enzyme's active sites and mechanism of action more thoroughly. A study demonstrated that this compound binds effectively to both wild-type and mutant forms of the enzyme, providing insights into the structural dynamics of enzyme-substrate interactions .
Drug Development
Potential as a Therapeutic Agent
The compound's ability to inhibit specific enzymes involved in nucleotide metabolism positions it as a candidate for therapeutic applications, particularly in conditions where purine metabolism is disrupted. For instance, its structural analogs have shown promise in treating metabolic disorders and certain types of cancer by modulating nucleotide synthesis pathways. The synthesis of non-cleavable substrate analogs like this compound enables the exploration of new drug candidates that can selectively target metabolic pathways without being degraded by cellular enzymes .
Substrate Analog in Metabolic Pathways
Role in Purine Nucleotide Cycle
this compound serves as a substrate analog that helps elucidate the purine nucleotide cycle's dynamics. By mimicking natural substrates, it allows researchers to study how variations in substrate availability affect enzyme activity and metabolic flux. This application is particularly relevant in understanding diseases linked to aberrant purine metabolism, such as certain cancers and genetic disorders .
Comparative Data Table
| Application Area | Description | Findings/Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits adenylosuccinate lyase, affecting purine metabolism | Provides insights into enzyme mechanisms and potential therapeutic targets |
| Drug Development | Potential therapeutic agent for metabolic disorders and cancer | May lead to new drugs targeting nucleotide synthesis pathways |
| Metabolic Pathway Studies | Serves as a substrate analog for studying the purine nucleotide cycle | Enhances understanding of metabolic regulation in disease contexts |
Case Studies
-
Adenylosuccinate Lyase Inhibition Study
- Objective: To evaluate the binding affinity of this compound to adenylosuccinate lyase.
- Methodology: Binding studies using wild-type and mutant enzymes.
- Findings: Demonstrated competitive inhibition with K_I values indicating strong binding affinity, revealing insights into enzyme structure-function relationships .
- Therapeutic Potential Exploration
- Metabolic Flux Analysis
Eigenschaften
CAS-Nummer |
66723-09-9 |
|---|---|
Molekularformel |
C13H19N5O12P2 |
Molekulargewicht |
499.26 g/mol |
IUPAC-Name |
(2R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]-3-phosphonopropanoic acid |
InChI |
InChI=1S/C13H19N5O12P2/c19-8-6(1-29-32(26,27)28)30-12(9(8)20)18-4-16-7-10(14-3-15-11(7)18)17-5(13(21)22)2-31(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,14,15,17)(H2,23,24,25)(H2,26,27,28)/t5-,6+,8+,9+,12+/m0/s1 |
InChI-Schlüssel |
FGKAJDFZKDATMR-MACXSXHHSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CP(=O)(O)O)C(=O)O |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CP(=O)(O)O)C(=O)O |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CP(=O)(O)O)C(=O)O |
Synonyme |
adenylophosphonopropionate N(6)(Dl-1-carboxy-2-phosphonethyl)adenosine 5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















